molecular formula C11H19NO5 B1393995 (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid CAS No. 273221-97-9

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Cat. No. B1393995
M. Wt: 245.27 g/mol
InChI Key: CUBONVNGPJTNOO-SFYZADRCSA-N
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Description

“(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 273221-97-9 . It has a molecular weight of 245.28 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)-2-pyrrolidinecarboxylic acid . The InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Asymmetric Synthesis

The chiral compound (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is utilized in asymmetric synthesis processes. For example, the enantiomers of 2-ethylhexanoic acid (EHXA), a metabolite of the plasticizer di-(2-ethylhexyl)phthalate, were prepared using asymmetric synthesis with the aid of chiral auxiliaries. This study highlighted the stereoselectivity in teratogenic activity of EHXA, suggesting that the safety of chemicals can be improved by using pure enantiomers instead of racemates (Hauck et al., 1990).

Pharmacological Applications

The compound has been used in the synthesis of pharmacologically active molecules. For instance, a series of spiro compounds were prepared and evaluated for antihypertensive activity, where the basic ring system was synthesized by condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone, indicating potential use in cardiovascular therapies (Clark et al., 1983).

Iron Mobilization Studies

Researchers studied compounds bearing carboxylic or sulfonic acid groups, including derivatives of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid, for their ability to mobilize iron into the bile and urine. This study suggested that the emphasis on preparing electrically neutral compounds for iron mobilization is unnecessarily restrictive, and compounds with a single negative charge may be highly active (Molenda et al., 1994).

Safety And Hazards

The safety information available indicates that this compound has the hazard statements H302 and H317 . The precautionary statements are P280, P305, P351, and P338 .

properties

IUPAC Name

(2S,4R)-4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBONVNGPJTNOO-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692964
Record name (4R)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid

CAS RN

273221-97-9
Record name (4R)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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